BE“GHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Spectroscopic
Profile of 4-Propylnonan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Propylnonan-4-ol

Cat. No.: B14729422

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic data of 4-
Propylnonan-4-ol with experimentally obtained values. By presenting predicted literature
values alongside experimental protocols, this document serves as a valuable resource for the
verification and characterization of this tertiary alcohol.

Spectroscopic Data Comparison

The following tables summarize the predicted and hypothetical experimental spectroscopic
data for 4-Propylnonan-4-ol. Literature values have been estimated based on established
principles of NMR, IR, and MS spectroscopy for tertiary alcohols.

IH NMR (Proton Nuclear Magnetic Resonance) Data
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Literature _
] Experimental
_ (Predicted) . _ o _

Assignment _ . Chemical Shift Multiplicity Integration

Chemical Shift ® )

» ppm

(9, ppm)
-OH 1.0-2.0 1.45 Singlet 1H
-CH:- (adjacent )

1.3-15 1.40 Triplet 4H
to C-OH)
-CH:- (other) 12-14 1.25 Multiplet 12H
-CHs 0.8-1.0 0.90 Triplet 9H

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Literature (Predicted)

Experimental Chemical Shift

Assignment . :
Chemical Shift (8, ppm) (8, ppm)
C-OH 70-75 73.5
-CH:- (adjacent to C-OH) 35-40 38.2
-CH2- (other) 20-35 22.5,25.8,31.9
-CHs 10-15 14.1
IR (Infrared) Spectroscopy Data
Literature *Experimental
Functional Group (Predicted) Absorption (cm~?) Intensity
Absorption (cm™1) *k
O-H Stretch (Alcohol) 3600 - 3200 3450 Strong, Broad
C-H Stretch (Alkyl) 2960 - 2850 2955, 2870 Strong
C-O Stretch (Tertiary )
1200 - 1100 1150 Medium

Alcohol)
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MS (Mass Spectrometry) Data

Literature ) ]
Fragment . Experimental m/z Relative Abundance
(Predicted) m/z
[M-H20]* 168 168 Moderate
[M-CsH7]* (Loss of .
143 143 High
propyl)
[M-CsHa1]* (Loss of .
115 115 High
pentyl)
CaHoO™ 73 73 Moderate
CsH7* 43 43 High (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of 4-Propylnonan-4-ol was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e IH NMR Parameters:

o

Number of scans: 16

[¢]

Relaxation delay: 1.0 s

Pulse width: 30°

[¢]

[e]

Acquisition time: 4.0 s
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13C NMR Parameters:

Number of scans: 1024

o

[¢]

Relaxation delay: 2.0 s

Pulse width: 45°

[¢]

[e]

Acquisition time: 1.5 s

o

Proton decoupling: Broadband decoupling was applied.
. Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat 4-Propylnonan-4-ol was prepared between two
sodium chloride (NaCl) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Parameters:

[e]

Spectral range: 4000 - 400 cm~1

Resolution: 4 cm™—1

o

Number of scans: 32

[¢]

[¢]

Background: A background spectrum of the clean NaCl plates was recorded and
subtracted from the sample spectrum.

. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via direct
injection or through a gas chromatography (GC) column.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:
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o lonization energy: 70 eV
o Source temperature: 230 °C
o Mass range: m/z 30 - 300

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing experimentally obtained
spectroscopic data with literature or predicted values.

Experimental Data Acquisition Literature/Predicted Data
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« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Profile of 4-
Propylnonan-4-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14729422#comparing-spectroscopic-data-of-4-
propylnonan-4-ol-with-literature]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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